molecular formula C17H15Br2NO4 B3012372 3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid CAS No. 1990118-33-6

3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid

Cat. No. B3012372
CAS RN: 1990118-33-6
M. Wt: 457.118
InChI Key: GHLXSODWKHEOCC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atoms, which are quite large, could have a significant impact on the compound’s overall shape and properties. The ether and carboxylic acid groups could also participate in hydrogen bonding, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

As mentioned earlier, this compound could participate in a variety of chemical reactions due to its multiple functional groups. For example, the carboxylic acid group could undergo reactions such as esterification or decarboxylation, the ether group could be cleaved under acidic conditions, and the amine group could participate in reactions such as amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylic acid, ether, and amine groups could make this compound relatively polar and potentially soluble in polar solvents. The bromine atoms could contribute to the compound’s molecular weight and density .

Scientific Research Applications

Catalytic Protodeboronation for Alkene Hydromethylation

Synthesis of Fluorinated Dibenzo[b,f]thiepin-10(11H)-ones

Boron Reagents in Suzuki–Miyaura Coupling

Substrate for Synthetic Chemistry Studies

Future Directions

The future research directions for this compound could involve exploring its potential uses or biological activities. This could involve testing the compound in various biological assays or studying its reactivity under different conditions. Additionally, research could be conducted to optimize the synthesis of this compound or to develop new synthetic routes .

properties

IUPAC Name

3-bromo-4-[2-(2-bromo-4,5-dimethylanilino)-2-oxoethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Br2NO4/c1-9-5-12(18)14(6-10(9)2)20-16(21)8-24-15-4-3-11(17(22)23)7-13(15)19/h3-7H,8H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLXSODWKHEOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)COC2=C(C=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid

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